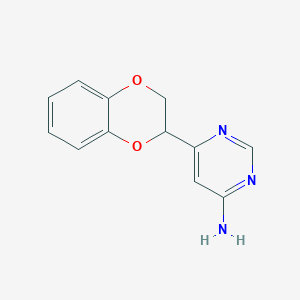
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine
Descripción general
Descripción
“6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework . The molecule has shown potential as an antibacterial agent against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine”, focusing on unique applications:
Antibacterial Agent
This compound has shown significant potential as an antibacterial agent, particularly against Bacillus subtilis and Escherichia coli , with a notable 60.04% bacterial biofilm growth inhibition .
Antifungal and Antimicrobial Applications
The molecule is broadly employed in the pharmaceutical industry for its antifungal and antimicrobial properties .
Anti-inflammatory and Anti-protozoal Properties
It has been utilized for its anti-inflammatory and anti-protozoal effects, contributing to a range of therapeutic applications .
HIV Protease Inhibitor
The compound has been publicized as a potent HIV protease inhibitor, offering potential benefits in the treatment of HIV/AIDS .
Antiviral Activity
Compounds containing this moiety have shown relatively higher antiviral activity against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin .
Therapeutic Potential for Type-2 Diabetes
The synthesized compounds with this structure have demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting possible therapeutic use for type-2 diabetes management .
Agrochemical Research
Derivatives of this compound have received attention in agrochemical research due to their potential use as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin inhibitors, and antimycotic agents .
Each application highlights the diverse and significant impact of “6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine” in various fields of scientific research.
Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure … - Springer Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro … - Springer [Synthesis of 2-2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino … - AJOL Synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives - Springer
Safety and Hazards
While specific safety and hazard information for “6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine” is not available from the sources retrieved, it’s worth noting that most of the new molecules synthesized in the study were mildly cytotoxic and hence might be used as safe antibacterial agents .
Mecanismo De Acción
Target of Action
The primary targets of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It also shows inhibitory potential against Acetylcholinesterase (AChE) enzyme , which plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine interacts with its targets by inhibiting their growth. It has been found to be a potent inhibitor of bacterial biofilm growth, with a significant inhibition rate against B. subtilis and E. coli . In the context of Alzheimer’s disease, it shows moderate inhibitory potential against the AChE enzyme .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and neurotransmission. By inhibiting bacterial biofilm growth, it disrupts the life cycle of the bacteria, preventing them from forming colonies and causing infections . In the case of Alzheimer’s disease, the inhibition of the AChE enzyme prevents the breakdown of acetylcholine, thereby enhancing cholinergic function .
Pharmacokinetics
Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
The result of the action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine is the inhibition of bacterial growth and potential therapeutic effects in Alzheimer’s disease. It has shown significant bacterial biofilm growth inhibition, making it a potential candidate for antibacterial agents . Its inhibitory effect on the AChE enzyme could potentially slow down the progression of Alzheimer’s disease .
Propiedades
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12-5-8(14-7-15-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALWQEMBHAQQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CC(=NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dihydro-1,4-benzodioxin-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)

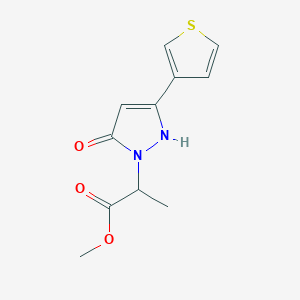
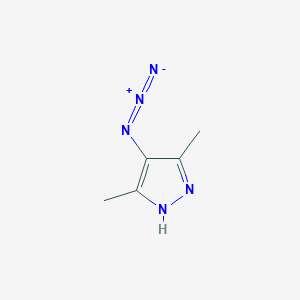
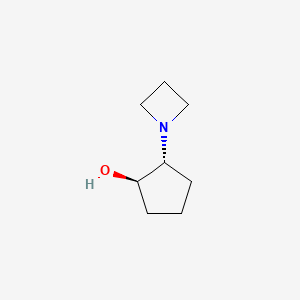
![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)

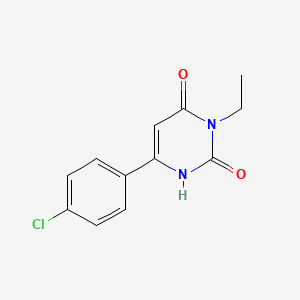


![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)
